molecular formula C6H10ClNO2 B13523200 (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13523200
M. Wt: 163.60 g/mol
InChI Key: FUUDIAWJUMPFSD-JEDNCBNOSA-N
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Description

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce more saturated pyrrolidine compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile used .

Scientific Research Applications

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and stereochemistry, which can result in unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

FUUDIAWJUMPFSD-JEDNCBNOSA-N

Isomeric SMILES

CC1=N[C@@H](CC1)C(=O)O.Cl

Canonical SMILES

CC1=NC(CC1)C(=O)O.Cl

Origin of Product

United States

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